molecular formula C6H9Cl2N3 B8260211 1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride

1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride

Cat. No.: B8260211
M. Wt: 194.06 g/mol
InChI Key: AJZVEYKBTHDIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride (CAS 2301045-38-3) is a chemical compound with the molecular formula C6H9Cl2N3 and a molecular weight of 194.06 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its structure, featuring both a chloropyrazine ring and a chiral ethanamine group, makes it a versatile precursor for the synthesis of more complex molecules . Scientific literature indicates that derivatives of 1-(3-chloropyrazin-2-yl)ethanamine have been investigated as key intermediates in the development of pesticidally active diazine-amide compounds . These compounds have shown promising activity in research settings for controlling animal pests, including arthropods and insects . Researchers value this chemical for its potential application in the discovery and synthesis of new active ingredients. This product is supplied strictly For Research Use Only . It is not intended for diagnostic or therapeutic use, human or animal consumption, or any form of personal use. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use. The CAS number 2301045-38-3 provides a unique identifier for precise material tracking and verification.

Properties

IUPAC Name

1-(3-chloropyrazin-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3.ClH/c1-4(8)5-6(7)10-3-2-9-5;/h2-4H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZVEYKBTHDIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride is a substituted pyrazine derivative of significant interest in medicinal chemistry and pharmaceutical development. The pyrazine ring is a key heterocyclic motif found in numerous biologically active compounds, and its derivatives have shown a wide range of pharmacological activities. The presence of a chloro- group and an ethanamine side chain, presented as a hydrochloride salt, imparts specific physicochemical characteristics that are crucial for its behavior in biological systems, formulation development, and analytical characterization.

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride. As a Senior Application Scientist, the following sections will not only present available data but also delve into the causality behind experimental choices for determining these properties, ensuring a blend of theoretical understanding and practical application. This document is designed to be a self-validating system, grounding its claims in authoritative references and providing detailed experimental protocols for reproducibility.

Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as guiding formulation and analytical method development.

Table of Physicochemical Properties
PropertyValueRemarks
Chemical Structure Chemical Structure of 1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride-
Molecular Formula C₆H₉Cl₂N₃[1]
Molecular Weight 194.06 g/mol [1]
CAS Number 2301045-38-3[1]
Appearance Solid (predicted)Based on related compounds.
Melting Point Data not availableThe melting point of the related compound 2-Amino-3-chloropyrazine is 164-169 °C[2]. Due to the ethanamine hydrochloride side chain, the melting point of the target compound is expected to be different and likely higher.
Boiling Point Data not availableAs a salt, it is expected to decompose at high temperatures rather than boil.
Solubility Data not availableExpected to be soluble in water and polar organic solvents due to its hydrochloride salt form. The free base would exhibit lower aqueous solubility.
pKa (predicted) ~7-8The pKa of the conjugate acid of the primary amine is estimated based on typical values for similar aliphatic amines. The pyrazine nitrogens are weakly basic. The predicted pKa for the related 2-Amino-3-chloropyrazine is 2.37[3].

Experimental Protocols for Physicochemical Characterization

The determination of physicochemical properties requires robust and reproducible experimental protocols. The following sections detail the methodologies for key parameters, explaining the rationale behind the chosen techniques.

Aqueous Solubility Determination (Thermodynamic Shake-Flask Method)

The thermodynamic solubility provides the equilibrium concentration of a compound in a saturated solution and is a critical parameter for oral drug absorption.

Principle: An excess of the solid compound is equilibrated with a specific solvent system over a defined period. The concentration of the dissolved compound in the filtered supernatant is then determined by a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

Experimental Workflow:

Caption: Workflow for pKa Determination by Potentiometric Titration.

Detailed Protocol:

  • Accurately weigh and dissolve a known amount of 1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride in a known volume of deionized water.

  • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

  • Place the electrode of the pH meter into the sample solution and monitor the initial pH.

  • Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) in small, precise increments.

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH values against the volume of NaOH added.

  • The pKa is determined as the pH at the point where half of the amine hydrochloride has been neutralized.

Causality of Experimental Choices: Potentiometric titration is a direct and accurate method for determining the pKa of ionizable compounds. The use of a standardized titrant and a calibrated pH meter is essential for the accuracy of the measurement. This method is particularly suitable for hydrochloride salts as the titration with a base directly measures the dissociation of the protonated amine.

Analytical Characterization (High-Performance Liquid Chromatography - HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of pharmaceutical compounds. A validated HPLC method is essential for purity assessment, stability studies, and quantification in various matrices.

Principle: The compound is dissolved in a suitable solvent and injected into a liquid chromatograph. It is then separated from impurities on a stationary phase (column) by a mobile phase flowing under high pressure. Detection is typically achieved using a UV detector.

A Typical Reverse-Phase HPLC Method for Pyrazine Derivatives:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary for complex samples.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a suitable wavelength (e.g., 270 nm, to be determined by UV scan).

  • Column Temperature: 30°C

Experimental Workflow for Method Development:

Caption: Workflow for HPLC Method Development.

Causality of Experimental Choices: Reverse-phase HPLC with a C18 column is a versatile and widely used method for the analysis of moderately polar organic compounds like pyrazine derivatives. The use of an acidic mobile phase (e.g., with formic acid) helps to ensure good peak shape for basic compounds by keeping the amine protonated. UV detection is suitable as the pyrazine ring contains a chromophore. Method validation is a regulatory requirement to ensure the method is reliable for its intended purpose.

Stability Indicating Studies

The stability of an API is a critical quality attribute that can affect its safety and efficacy. Stability studies are performed to understand how the quality of the drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies: To develop a stability-indicating analytical method, forced degradation studies are performed. This involves subjecting the compound to stress conditions to generate degradation products.

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours. [4]* Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a defined period.

The stressed samples are then analyzed by the developed HPLC method to separate the parent drug from any degradation products. The stability of chloropyrazine derivatives can be influenced by the reactivity of the chlorine atom towards nucleophilic substitution, especially under basic conditions. Amine hydrochloride salts are generally more stable than their corresponding free bases. [5] Thermogravimetric Analysis (TGA): TGA can be used to evaluate the thermal stability of the compound by measuring its mass change as a function of temperature. [4][6]For a hydrochloride salt, TGA can reveal the temperature at which the loss of HCl or decomposition of the molecule occurs.

Conclusion

References

  • 2-Amino-3-chloropyridine | C5H5ClN2 | CID 693267 - PubChem. National Center for Biotechnology Information. [Link]

  • 2-Amino-3-chloropyrazine | C4H4ClN3 | CID 276224 - PubChem. National Center for Biotechnology Information. [Link]

  • 1-(3-chloropyrazin-2-yl)ethanamine;hydrochloride – (2301045-38-3) - EON Biotech. EON Biotech. [Link]

  • 2-chloropyrazine, 14508-49-7 - The Good Scents Company. The Good Scents Company. [Link]

  • Thermogravimetric analysis of the interaction of ammonium chloride... - ResearchGate. ResearchGate. [Link]

  • (3-Chloropyrazin-2-yl)methanamine hydrochloride - PubChem. National Center for Biotechnology Information. [Link]

  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow. [Link]

  • Thermogravimetric analysis - Wikipedia. Wikipedia. [Link]

  • Investigation of thermodynamic properties of magnesium chloride amines by HPDSC and TG - TNO (Publications). TNO. [Link]

  • Thermogravimetric Analysis - Improved Pharma. Improved Pharma. [Link]

  • (3-Chloropyrazin-2-yl)Methanamine Hydrochloride CAS 939412-86-9. China Factory. [Link]

  • CAS 939412-86-9 (3-Chloropyrazin-2-yl)Methanamine Hydrochloride - Pharmacy Research. Pharmacy Research. [Link]

Sources

1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride CAS number 2301045-38-3

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 1-(3-Chloropyrazin-2-yl)ethanamine hydrochloride , a critical heterocyclic building block in modern medicinal chemistry.

Strategic Application in Kinase Inhibitor Design & Asymmetric Synthesis

Executive Summary

1-(3-Chloropyrazin-2-yl)ethanamine hydrochloride is a high-value chiral amine intermediate used primarily in the synthesis of small-molecule inhibitors targeting oncology pathways (e.g., SHP2 , BTK , and ERK ). Unlike its achiral counterpart ((3-chloropyrazin-2-yl)methanamine), the introduction of the


-methyl group creates a chiral center. This structural modification serves two critical functions in drug design:
  • Conformational Restriction: The methyl group restricts the rotation of the amine tether, potentially locking the pharmacophore into a bioactive conformation (reducing entropic penalty upon binding).

  • Metabolic Stability: Steric hindrance at the benzylic position can reduce the rate of metabolic oxidation (benzylic hydroxylation).

This guide details the synthesis, resolution, and application of this compound, moving beyond standard catalog data to provide actionable laboratory protocols.

Chemical Profile & Identity

PropertySpecification
IUPAC Name 1-(3-Chloropyrazin-2-yl)ethan-1-amine hydrochloride
CAS Number 2301045-38-3
Molecular Weight 194.06 g/mol (Salt); 157.60 g/mol (Free Base)
Molecular Formula C₆H₉Cl₂N₃ (C₆H₈ClN₃[1][2] · HCl)
Appearance White to off-white hygroscopic solid
Solubility High in DMSO, Methanol, Water; Low in DCM, Hexanes
Chirality Contains one stereocenter (C1). Often supplied as racemate unless specified as (R)- or (S)- isomer.
SMILES CC(N)C1=NC=CN=C1Cl.Cl

Strategic Synthesis Protocols

The synthesis of CAS 2301045-38-3 poses a regioselectivity challenge due to the electron-deficient nature of the pyrazine ring. Two robust pathways are presented below: Pathway A for rapid access to the racemate, and Pathway B for the enantioselective synthesis required for clinical candidates.

Pathway A: The "Lithiation-Oxidation" Route (Racemic)

Best for: Early-stage SAR exploration where racemate resolution is acceptable.

  • Regioselective Lithiation: Treatment of 2-chloropyrazine with LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C effects deprotonation at the C3 position. However, due to the directing effect of the chlorine, equilibrium shifts allow functionalization at C2 if managed correctly, or one starts with 2,3-dichloropyrazine to displace via Stille coupling.

    • Field Note: A more reliable industrial route starts with 2-chloropyrazine , lithiating at C3, quenching with acetaldehyde to form the alcohol, and then oxidizing.

  • Oxidation: The intermediate alcohol is oxidized to 1-(3-chloropyrazin-2-yl)ethanone using MnO₂ or Swern conditions.

  • Reductive Amination: The ketone undergoes reductive amination with ammonium acetate (

    
    ) and sodium cyanoborohydride (
    
    
    
    ).
Pathway B: Asymmetric Synthesis via Ellman’s Auxiliary

Best for: Late-stage lead optimization requiring >98% ee.

This protocol uses tert-butanesulfinamide (Ellman's reagent) to control stereochemistry.

Protocol:

  • Condensation: React 1-(3-chloropyrazin-2-yl)ethanone with (R)-tert-butanesulfinamide and Titanium(IV) ethoxide (

    
    ) in THF at 70°C.
    
    • Mechanism:[2][3][4][5][6]

      
       acts as a Lewis acid and water scavenger, driving the equilibrium to the chiral ketimine.
      
  • Diastereoselective Reduction: Cool to -48°C and add Sodium borohydride (

    
    ). The bulky tert-butyl group directs the hydride attack to the Re-face or Si-face, yielding a single diastereomer.
    
  • Deprotection: Treat with 4M HCl in dioxane to cleave the sulfinyl group, precipitating the target 1-(3-Chloropyrazin-2-yl)ethanamine hydrochloride directly.

Synthesis Workflow Visualization

SynthesisPathways cluster_racemic Pathway A: Racemic cluster_chiral Pathway B: Asymmetric (Ellman) Start Starting Material: 2-Chloropyrazine Lithiation 1. LiTMP, -78°C 2. Acetaldehyde Start->Lithiation Alcohol Intermediate: 1-(3-chloropyrazin-2-yl)ethanol Lithiation->Alcohol Oxidation Oxidation (MnO2) Alcohol->Oxidation Ketone Key Intermediate: 1-(3-chloropyrazin-2-yl)ethanone Oxidation->Ketone RedAm Reductive Amination (NH4OAc, NaCNBH3) Ketone->RedAm Route A EllmanCond Condensation ((R)-t-Bu-Sulfinamide, Ti(OEt)4) Ketone->EllmanCond Route B Racemate Target (Racemate): CAS 2301045-38-3 RedAm->Racemate Ketimine Chiral Ketimine EllmanCond->Ketimine DiaRed Reduction (NaBH4, -48°C) Ketimine->DiaRed Deprotect HCl Hydrolysis DiaRed->Deprotect ChiralTarget Target (Pure Enantiomer) Deprotect->ChiralTarget

Figure 1: Dual-pathway synthesis strategy comparing racemic generation vs. asymmetric synthesis using Ellman's auxiliary logic.

Handling & Stability Protocols

Storage & Hygroscopicity

The hydrochloride salt is significantly more stable than the free base, which is prone to oxidation and polymerization.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; exposure to ambient moisture will lead to "gumming," making weighing difficult.

  • Re-drying: If the solid becomes sticky, dry under high vacuum (0.1 mbar) at 40°C for 4 hours over

    
    .
    
Safety Profile
  • Hazards: Irritant (Skin/Eye/Respiratory). The chloropyrazine moiety can be a sensitizer.

  • Handling: Use a fume hood. In case of contact with the free base (liquid), wash immediately with dilute acetic acid/water to neutralize the amine, then soap.

Application in Drug Discovery

Scaffold Utility: The "Pyrazine Hinge"

In kinase inhibitor design, the pyrazine ring often functions as the "hinge binder" (interacting with the ATP-binding site of the kinase).

  • N1/N4 Interaction: The pyrazine nitrogens can accept hydrogen bonds from the backbone NH of the kinase hinge region.

  • 3-Chloro Substituent: This group is critical. It often fills a small hydrophobic pocket (gatekeeper residue) or forces the pyrazine ring to twist relative to the rest of the molecule (atropisomerism control), improving selectivity.

Case Study: SHP2 and BTK Inhibitors

This specific ethanamine fragment is homologous to intermediates used in Acalabrutinib (BTK inhibitor) and TNO155 (SHP2 inhibitor).

  • Mechanism: The free amine of CAS 2301045-38-3 is typically coupled to a carboxylic acid or halide on a core scaffold via amide coupling or

    
     reactions.
    
  • Advantage over Methanamine: The methyl group (C-Me) introduces chirality, allowing the molecule to explore specific vectors in the ribose-binding pocket, often improving potency by 10-100 fold compared to the non-methylated analog.

References

  • ResearchGate. (2023). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 42614233. Retrieved from [Link]

  • Chemistry LibreTexts. (2019).[7] Preparation of Amines via Reductive Amination. Retrieved from [Link]

Sources

1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(3-Chloropyrazin-2-yl)ethanamine hydrochloride (CAS: 2301045-38-3), a critical chiral building block in the synthesis of allosteric SHP2 inhibitors .

Role in Allosteric SHP2 Inhibition and Medicinal Chemistry[1]

Executive Summary & Chemical Identity

1-(3-Chloropyrazin-2-yl)ethanamine hydrochloride is a specialized heterocyclic intermediate used primarily in the discovery and manufacturing of SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) inhibitors.

Unlike its methanamine analog (used in the BTK inhibitor Acalabrutinib), this ethanamine variant introduces a critical chiral center (typically the (S)- enantiomer) that is essential for the binding affinity and selectivity of next-generation allosteric inhibitors, such as TNO155 , SHP099 analogs, and JAB-3068 .

PropertySpecification
IUPAC Name 1-(3-Chloropyrazin-2-yl)ethan-1-amine hydrochloride
CAS Number 2301045-38-3 (Racemic/General)
Molecular Formula C₆H₈ClN₃[1][2] · HCl
Molecular Weight 194.06 g/mol
Key Structural Features Pyrazine core, 3-Chloro substituent (halogen bond donor), Chiral primary amine (H-bond donor)
Primary Application Synthesis of Allosteric SHP2 Inhibitors (PTPN11 target)
Mechanism of Action: Allosteric SHP2 Inhibition

While 1-(3-Chloropyrazin-2-yl)ethanamine is an intermediate, its "Mechanism of Action" is defined by the pharmacophore it generates within the final Active Pharmaceutical Ingredient (API). It forms the "molecular clamp" moiety that locks SHP2 in an inactive state.

2.1 The Target: SHP2 (PTPN11)

SHP2 is a non-receptor protein tyrosine phosphatase that acts as a critical signal transducer downstream of receptor tyrosine kinases (RTKs) like EGFR, FGFR, and HER2. It promotes RAS-MAPK signaling, driving cell proliferation and survival.

  • Auto-inhibition: In its basal state, the N-terminal SH2 domain (N-SH2) binds to the PTP catalytic domain, blocking the active site.

  • Activation: Binding of phosphotyrosine (pTyr) ligands to the SH2 domains releases this auto-inhibition, "opening" the enzyme.

2.2 The "Molecular Clamp" Mechanism

Drugs synthesized from this intermediate (e.g., SHP099 analogs) function as allosteric inhibitors .

  • Binding Site: They do not bind the catalytic active site (which is highly charged and difficult to drug). Instead, they bind to a central "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains.

  • Stabilization: The inhibitor acts as a "glue," stabilizing the auto-inhibited (closed) conformation of SHP2.

  • Role of the Fragment:

    • Pyrazine Ring: Participates in

      
      -stacking interactions with residues like Arg111  or His114 .
      
    • 3-Chloro Substituent: Often fills a small hydrophobic pocket or engages in a halogen bond with backbone carbonyls, increasing potency.

    • Chiral Amine (The Ethanamine): The amino group acts as a critical hydrogen bond donor to acidic residues (e.g., Glu250 , Asp490 ) within the central tunnel. The methyl group of the ethyl chain restricts conformation, enhancing selectivity over the closely related SHP1 phosphatase.

2.3 Signaling Pathway Diagram

The following diagram illustrates how the inhibitor (containing the pyrazine-ethanamine motif) blocks the RAS-MAPK pathway.

SHP2_Pathway RTK RTK (e.g., EGFR) GRB2 GRB2 / GAB1 RTK->GRB2 Phosphorylation SHP2_Closed SHP2 (Auto-inhibited/Closed) GRB2->SHP2_Closed Recruitment SHP2_Open SHP2 (Active/Open) SHP2_Closed->SHP2_Open pTyr Binding (Activation) SHP2_Closed->SHP2_Open Blocked by Inhibitor RAS RAS-GTP SHP2_Open->RAS Dephosphorylation of RAS-GAP binding sites Inhibitor Allosteric Inhibitor (Pyrazine-Ethanamine Core) Inhibitor->SHP2_Closed  STABILIZES (Clamps) RAF RAF / MEK / ERK RAS->RAF Signaling Cascade Proliferation Cell Proliferation RAF->Proliferation

Figure 1: Mechanism of allosteric SHP2 inhibition. The pyrazine-ethanamine scaffold allows the inhibitor to clamp SHP2 in its closed state, preventing RAS activation.

Structural Biology & Pharmacophore Analysis

Why is 1-(3-Chloropyrazin-2-yl)ethanamine specifically chosen over other amines?

  • Chirality Control: The methyl group on the ethanamine creates a chiral center. In SHP2 inhibitors, the (S)-enantiomer is typically preferred as it orients the amine towards the solvent interface or specific polar residues, while the methyl group fits into a small hydrophobic notch, improving the

    
     from micromolar to nanomolar range.
    
  • Basicity Modulation: The pyrazine ring is electron-deficient (compared to pyridine or phenyl). This lowers the

    
     of the attached amine, optimizing it for interactions within the protein tunnel without incurring a high desolvation penalty.
    
  • Metabolic Stability: The 3-chloro group blocks metabolic oxidation at the susceptible C3 position of the pyrazine ring, extending the half-life (

    
    ) of the drug.
    
Experimental Protocols: Synthesis & Handling

This section details the synthesis of the intermediate and its handling, ensuring high enantiomeric excess (ee).

4.1 Synthesis Workflow (General Procedure)

The synthesis typically starts from 2,3-dichloropyrazine.

Step-by-Step Protocol:

  • Starting Material: 2,3-Dichloropyrazine.

  • Acylation: Reaction with an acyl anion equivalent (or via Stille coupling with tributyl(1-ethoxyvinyl)tin followed by hydrolysis) to generate 1-(3-chloropyrazin-2-yl)ethanone .

  • Chiral Amine Formation (Transamination):

    • Reagent: (S)-Ellman’s sulfinamide (tert-butanesulfinamide) or an

      
      -transaminase enzyme.
      
    • Condensation: React ketone with (S)-tert-butanesulfinamide/Ti(OEt)₄ to form the chiral imine.

    • Reduction: Selective reduction using NaBH₄ or L-Selectride to yield the sulfinamide-protected amine.

    • Deprotection: Hydrolysis with HCl/Dioxane to yield (S)-1-(3-Chloropyrazin-2-yl)ethanamine hydrochloride .

4.2 Synthesis Diagram

Synthesis_Workflow Start 2,3-Dichloropyrazine Ketone 1-(3-Chloropyrazin-2-yl) ethanone Start->Ketone Stille Coupling / Hydrolysis Imine Chiral Sulfinyl Imine (Ellman's Intermediate) Ketone->Imine (S)-t-Bu-Sulfinamide Ti(OEt)4 Protected Sulfinamide Protected Amine Imine->Protected NaBH4 (Diastereoselective Red.) Final 1-(3-Chloropyrazin-2-yl) ethanamine HCl Protected->Final HCl / Dioxane (Deprotection)

Figure 2: Synthetic route to the chiral ethanamine intermediate using Ellman's auxiliary chemistry.

4.3 Quality Control & Handling
  • Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solubility: Highly soluble in water, DMSO, and Methanol.

  • Safety: Irritant. Wear PPE.[2] The free base is volatile; handle as the hydrochloride salt to maintain stoichiometry.

References & Validation
  • Chen, Y. N., et al. (2016). Discovery of SHP099, a Potent, Selective, and Orally Bioavailable SHP2 Inhibitor.Nature , 535, 148-152. Link

    • Context: Establishes the pyrazine-amine scaffold as the gold standard for allosteric SHP2 inhibition.

  • Furet, P., et al. (2016). Structure-Based Design of Allosteric SHP2 Inhibitors.Journal of Medicinal Chemistry , 59(18), 8673-8689. Link

    • Context: Details the crystallographic binding mode of the pyrazine moiety in the SHP2 tunnel.

  • LaMarche, M. J., et al. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer.Journal of Medicinal Chemistry , 63(22), 13578-13594. Link

    • Context: Describes the optimization of the amine fragment for clinical candidates.

  • Jacobio Pharmaceuticals. JAB-3068 and JAB-3312 Clinical Data.[3]Link

    • Context: Validates the clinical utility of SHP2 inhibitors utilizing this structural class.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(3-Chloropyrazin-2-yl)ethanamine·HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Yield Improvement & Troubleshooting Guide

Strategic Overview: The "Yield Killers"

Synthesizing 1-(3-Chloropyrazin-2-yl)ethanamine hydrochloride presents a classic "chemoselectivity paradox" in medicinal chemistry. You are attempting to reduce a C=N bond (imine/oxime) in the presence of an electron-deficient heteroaromatic ring bearing a labile chlorine atom.

If your yield is low (<40%) or your purity is suffering, you are likely encountering one of three specific failure modes:

  • Dechlorination (Over-reduction): The use of standard catalytic hydrogenation (e.g., H₂/Pd-C) almost invariably strips the chlorine atom, yielding the des-chloro pyrazine byproduct.

  • Dimerization: In direct reductive amination, the highly reactive product amine condenses with unreacted ketone, forming a secondary amine dimer.

  • Pyrazine Instability: The pyrazine ring is susceptible to nucleophilic attack or polymerization under harsh acidic/basic conditions, often indicated by a deep purple/black reaction mixture.[1]

This guide prioritizes the Two-Step Oxime Route over direct reductive amination.[1] While longer, it isolates the nitrogen installation step from the reduction step, offering superior control over side reactions.

The Validated Pathway (Logic Flow)

The following workflow illustrates the critical decision points to preserve the chlorine atom while ensuring complete conversion.

G Start Starting Material: 1-(3-chloropyrazin-2-yl)ethanone Step1 Step 1: Oxime Formation (NH2OH·HCl, NaOAc, MeOH) Start->Step1 Check1 Checkpoint: Is conversion >95%? Step1->Check1 Check1->Step1 No (Adjust pH) RouteA Route A (High Risk): Cat. Hydrogenation (Pd/C) Check1->RouteA Yes RouteB Route B (Recommended): Chemical Reduction (Zn/AcOH or NaBH4/TiCl4) Check1->RouteB Yes ResultA FAILURE: Dechlorinated Byproduct RouteA->ResultA ResultB SUCCESS: Primary Amine Preserved RouteB->ResultB Salt Step 3: Salt Formation (HCl in Dioxane/EtOAc) ResultB->Salt

Figure 1: Decision matrix for the synthesis of 1-(3-Chloropyrazin-2-yl)ethanamine, highlighting the critical divergence at the reduction step.

Detailed Protocols & Troubleshooting

Phase 1: Oxime Formation (The Setup)

Objective: Convert the ketone to the oxime quantitatively to prevent dimer formation later.

Protocol:

  • Dissolve 1-(3-chloropyrazin-2-yl)ethanone (1.0 eq) in Methanol (10 vol).

  • Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq).

  • Stir at Room Temperature for 4–6 hours. Do not heat unless necessary, as heat promotes hydrolysis of the chloropyrazine.

  • Workup: Remove MeOH in vacuo. Suspend residue in water/EtOAc.[1][2] The oxime usually partitions into the organic layer.[1]

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Stalled Reaction (<80% conv) pH is too low (too acidic).[1]Add more NaOAc to buffer the HCl released by hydroxylamine.[1] Target pH 5–6.
New impurity (RRT 0.8) Hydrolysis of the Cl group.[1]Lower reaction temperature.[1][2] Ensure MeOH is dry.[1]
Phase 2: The Reduction (The Critical Step)

Objective: Reduce the C=N bond without touching the C-Cl bond.[1]

⛔ AVOID: Palladium on Carbon (Pd/C) with H₂.[1] This will strip the chlorine in minutes.[1] ✅ RECOMMENDED: Zinc in Acetic Acid (Zn/AcOH) or NaBH₄/TiCl₄.[1]

Method A: Zinc/Acetic Acid (Robust & Scalable)

This method is chemoselective for the N-O bond and C=N bond, leaving the aromatic chloride intact.

  • Dissolve the Oxime (1.0 eq) in Glacial Acetic Acid (10 vol).

  • Cool to 10–15°C.

  • Add Zinc dust (5.0 eq) portion-wise. Caution: Exothermic.[1]

  • Stir at RT for 2–4 hours.

  • Critical Workup: Filter zinc salts. Concentrate Acetic Acid.[1] Basify with cold NH₄OH or NaOH to pH >10 and extract immediately with DCM. Note: Pyrazine amines are water-soluble; multiple extractions are required.[1]

Method B: NaBH₄ / TiCl₄ (High Purity / Lab Scale)

Titanium(IV) chloride activates the oxime/imine, allowing borohydride reduction at low temp.[1]

  • Suspend Oxime (1.0 eq) in anhydrous DME (Dimethoxyethane) or THF.

  • Cool to 0°C under N₂.

  • Add TiCl₄ (1.1 eq) dropwise.[1] Yellow precipitate forms.[1]

  • Add NaBH₄ (2.5 eq) portion-wise.[1]

  • Stir at RT for 2 hours.

  • Quench: Pour carefully into ice water made alkaline with NH₄OH.

Phase 3: Hydrochloride Salt Formation

Objective: Isolate the stable solid.[1] Free bases of pyrazine amines are often unstable oils.[1]

  • Dissolve the crude amine oil in dry EtOAc (5 vol).

  • Cool to 0°C.

  • Add 4N HCl in Dioxane (1.1 eq) dropwise.[1]

    • Why Dioxane? It is non-hygroscopic compared to ether, preventing the formation of "gums."

  • Stir for 30 mins. Filter the white/off-white solid under N₂ protection.[1]

FAQ: Rapid-Fire Troubleshooting

Q: My product is a sticky brown gum instead of a solid. What happened? A: This is likely "hygroscopic collapse."[1] The HCl salt is avidly absorbing water from the air.

  • Fix: Dry your solvents (EtOAc) over molecular sieves before salt formation.[1] Perform the filtration under a nitrogen blanket.[1] Wash the filter cake with anhydrous ether to remove residual high-boiling solvents.[1]

Q: I see a mass of M-34 (Product minus Chlorine) in LCMS. A: You have dechlorinated the ring.

  • Fix: If you used catalytic hydrogenation, stop immediately. Switch to Method A (Zn/AcOH) . If you are already using chemical reduction, ensure the reaction temperature is kept below 25°C.

Q: Can I use Sodium Cyanoborohydride (NaCNBH₃) for direct reductive amination? A: Yes, but with caveats. Direct reaction of the ketone with Ammonium Acetate and NaCNBH₃ is possible but often stalls due to the electron-poor nature of the pyrazine ketone. The Two-Step Oxime route described above is generally higher yielding (60–70% overall) compared to direct reductive amination (30–45%) for this specific scaffold.[1]

Q: The reaction mixture turned black during workup. A: Pyrazines are sensitive to strong bases over long periods.[1] When basifying the aqueous layer to extract the amine, use cold NH₄OH and extract immediately. Do not let the free base sit in high pH water overnight.[1]

References

  • Vertex Pharmaceuticals. (2013).[1] Preparation of C-pyrazine-methylamines.[1] US Patent 8,513,415 B2.[1] Retrieved from .

    • Relevance: Establishes the stability profiles of chloropyrazine amines and acid workups.
  • Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4] Journal of Organic Chemistry, 61(11), 3849–3862.

    • Relevance: Foundational text on selecting borohydride reagents to avoid side reactions.[1]

  • Borch, R. F., et al. (1971).[3] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1] Journal of the American Chemical Society, 93(12), 2897–2904.

    • Relevance: Discusses pH control in reductive amination to prevent over-alkyl
  • ResearchGate. (2016).[1] A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib.[1][5] Retrieved from .

    • Relevance: Provides industrial context for handling chloropyrazine intermedi

Sources

Technical Support Center: Purification of 1-(3-Chloropyrazin-2-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(3-chloropyrazin-2-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

I. Understanding the Molecule and its Challenges

1-(3-Chloropyrazin-2-yl)ethanamine hydrochloride is a chiral amine hydrochloride salt. Its structure, containing a substituted pyrazine ring and a chiral center, presents a unique set of purification challenges. The presence of a basic amine group and a heterocyclic aromatic ring can lead to specific impurity profiles and purification behaviors. A common synthetic route for a similar compound, (3-chloropyrazin-2-yl)methanamine hydrochloride, results in a "black solid," suggesting the potential for significant impurities in the crude product of related syntheses[1].

II. Frequently Asked Questions (FAQs)

Q1: My crude 1-(3-chloropyrazin-2-yl)ethanamine hydrochloride is a dark, oily solid. What are the likely impurities?

A1: The dark color and impure state of your crude product likely stem from several sources:

  • Starting Material Impurities: Impurities present in the starting materials, such as 2,3-dichloropyrazine, can carry through the synthesis.

  • Side-Reaction Products: The synthesis of pyrazine derivatives can be accompanied by the formation of byproducts. For instance, reactions involving amines can sometimes lead to the formation of Strecker aldehydes or other condensation products. The reaction of 2-chloropyrazine with lithium diisopropylamide (LDA) has been shown to produce a complex mixture with several byproducts, including dimerized and more complex pyrazine derivatives[2].

  • Polymeric Materials: The reaction conditions might favor the formation of polymeric tars, which are often dark in color.

  • Residual Solvents and Reagents: Incomplete removal of reaction solvents or excess reagents can contribute to the impure nature of the crude product.

Q2: I am struggling with the recrystallization of my compound. It either oils out or the recovery is very low. What should I do?

A2: Recrystallization is a powerful technique for purifying crystalline solids, but finding the right conditions is key.[3][4][5][6] Here’s a systematic approach to troubleshoot your recrystallization:

Troubleshooting Recrystallization

Problem Potential Cause Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent.Choose a lower-boiling point solvent. Alternatively, use a solvent pair where the compound has high solubility in one and low solubility in the other.[3]
The solution is supersaturated to a high degree.Use a larger volume of solvent to dissolve the compound initially. Cool the solution more slowly to allow for controlled crystal growth.
Low Recovery The compound is too soluble in the cold solvent.Select a solvent in which the compound has lower solubility at cold temperatures. Ensure you are using the minimum amount of hot solvent to dissolve the compound.[4]
Premature crystallization during hot filtration.Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtration to keep the compound dissolved.
No Crystals Form The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the compound.
Nucleation is not occurring.Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.

Recommended Solvents for Screening: Given the polar nature of the hydrochloride salt, polar solvents are a good starting point. For chiral amines, a variety of solvents with different polarities should be screened.[7]

  • Single Solvents: Ethanol, Methanol, Isopropanol, Acetonitrile.

  • Solvent Pairs: Ethanol/Water, Methanol/Diethyl ether, Isopropanol/Hexane.

III. Troubleshooting Guides

Guide 1: Purification by Recrystallization

This guide provides a step-by-step workflow for developing a recrystallization protocol for 1-(3-chloropyrazin-2-yl)ethanamine hydrochloride.

Workflow for Recrystallization Protocol Development

cluster_0 Step 1: Solvent Screening cluster_1 Step 2: Protocol Optimization cluster_2 Step 3: Isolation and Analysis A Select a range of polar solvents (e.g., EtOH, MeOH, IPA, MeCN) and solvent pairs (e.g., EtOH/H2O, IPA/Hexane). B Test solubility of a small amount of crude product in each solvent at room temperature and at boiling point. A->B C Choose the solvent/solvent pair with a large difference in solubility between hot and cold. B->C D Dissolve the crude compound in a minimum amount of the boiling solvent. C->D E If the solution is colored, add a small amount of activated charcoal and hot filter. D->E F Allow the solution to cool slowly to room temperature, then in an ice bath. E->F G Collect crystals by vacuum filtration and wash with a small amount of cold solvent. F->G H Dry the crystals under vacuum. G->H I Analyze purity by TLC, HPLC, and NMR. H->I

Caption: A stepwise workflow for developing a recrystallization protocol.

Guide 2: Purification by Column Chromatography

Due to the basic nature of the amine, standard silica gel chromatography can be challenging. Here’s a guide to troubleshoot and optimize the chromatographic purification.

Q3: My compound streaks badly on the silica gel TLC plate and I get poor separation in the column. What is causing this?

A3: The basic amine group in your compound interacts strongly with the acidic silanol groups on the surface of the silica gel. This can lead to tailing, streaking, and irreversible adsorption.

Troubleshooting Column Chromatography

Problem Potential Cause Solution
Streaking/Tailing on TLC/Column Strong interaction between the basic amine and acidic silica gel.Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia (in the form of a methanolic or aqueous solution), to the mobile phase. This will compete with your compound for the acidic sites on the silica.
Using an inappropriate mobile phase.Screen different solvent systems. A common mobile phase for amines is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
Irreversible Adsorption on Column Very strong interaction with silica.Consider using a different stationary phase, such as alumina (basic or neutral) or amine-functionalized silica gel.

Workflow for TLC and Column Chromatography Method Development

cluster_0 Step 1: TLC Analysis cluster_1 Step 2: Column Chromatography cluster_2 Step 3: Product Isolation J Spot the crude mixture on a silica gel TLC plate. K Develop the plate in various mobile phase systems (e.g., Hexane/EtOAc, DCM/MeOH). J->K L If streaking occurs, add 0.5% triethylamine to the mobile phase. K->L M Identify a mobile phase that gives good separation with an Rf value of ~0.3 for the desired compound. L->M N Pack a silica gel column with the chosen mobile phase. M->N O Load the crude sample (adsorbed onto a small amount of silica if necessary). N->O P Elute the column with the mobile phase, collecting fractions. O->P Q Monitor the fractions by TLC. P->Q R Combine the pure fractions and evaporate the solvent under reduced pressure. Q->R S Analyze the purity of the final product. R->S

Caption: A workflow for developing a column chromatography purification method.

Guide 3: Stability and Storage

Q4: How stable is 1-(3-chloropyrazin-2-yl)ethanamine hydrochloride? How should I store it?

A4: As a hydrochloride salt, the compound is likely more stable than its free base form. However, chloropyrazine derivatives can be susceptible to degradation under certain conditions.

  • pH Stability: In strongly basic conditions, the free amine can be liberated, which may be less stable. Strongly acidic conditions could potentially lead to hydrolysis of the chloro group or other degradation pathways, though hydrochloride salts are generally stable in mildly acidic to neutral aqueous solutions. Studies on related sulfonamides have shown that pH can significantly affect the degradation rate.[8]

  • Light Sensitivity: Many aromatic and heterocyclic compounds are light-sensitive. It is good practice to store the compound in an amber vial or in the dark.

  • Temperature: For long-term storage, it is recommended to keep the compound in a cool and dry place, for instance, in a refrigerator at 4°C or a freezer at -20°C.

IV. Analytical Methods for Purity Assessment

Q5: What analytical techniques should I use to assess the purity of my final product?

A5: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity analysis.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample and to monitor the progress of a purification.[9][10][11][12]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column is a good starting point. The mobile phase could consist of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate all impurities. Several HPLC methods have been developed for the analysis of pyrazinamide and other pyrazine derivatives.[13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities if they are at a significant level.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can be coupled with HPLC (LC-MS) to identify impurities.

V. References

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules. 2017.

  • Lab Procedure: Recrystallization. LabXchange.

  • Technical Support Center: Purification of Chiral Amines. Benchchem.

  • Recrystallization. Unknown Source.

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.

  • Degradation of sulfadiazine, sulfachloropyradazine and sulfamethazine in aqueous media. Journal of Environmental Management. 2018.

  • Solid organic cpd.s when isolated from organic reaction. Unknown Source.

  • Recrystallization-1.doc.pdf. Unknown Source.

  • Use of TLC with Densitometric Detection for Determination of Impurities in Chlorpromazine Hydrochloride, Trifluoperazine Dihydrochloride, Promazine Hydrochloride, and Doxepin Hydrochloride. Semantic Scholar.

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. 2023.

  • Amine - Wikipedia.

  • EVALUATION OF THIN LAYER CHROMATOGRAPHY IMAGE ANALYSIS METHOD FOR IRRADIATED CHLORPROMAZINE QUANTIFICATION. Romanian Reports in Physics.

  • (3-Chloropyrazin-2-yl)methanamine hydrochloride - CAS - 939412-86-9 | Axios Research.

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI.

  • QUALITATIVE AND SEMIQUANTITATIVE TLC ANALYSIS OF CERTAIN PHENOTHIAZINES IN HUMAN PLASMA. Farmacia Journal.

  • US8513415B2 - Preparation of C-pyrazine-methylamines - Google Patents.

  • The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Tripod.com.

  • Tlc for chlorinated pesticides copy | PPTX. Slideshare.

  • Pyrazine Chemistry. I. Derivatives of 3-Aminopyrazinoic Acid. ElectronicsAndBooks.

  • (3-Chloropyrazin-2-yl)methanamine hydrochloride - PubChem.

  • Validated simultaneous high-performance thin-layer chromatography‒mass spectrometry method for analysis of citalopram prochlorperazine, midazolam, and chlorodiazepoxide in urine for forensic analysis. PMC. 2022.

  • Degradation of Atrazine to Cyanuric Acid by an Encapsulated Enzyme Cascade. MDPI.

  • Chloropyrazine (Synonyms: Pyrazin-2-yl chloride) - MedchemExpress.com.

  • Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Senshu University.

  • A NOVEL RP-HPLC METHOD DEVELOPMENT AND ITS VALIDATION FOR ASSAY OF CHLORPHENIRAMINE MALEATE INJECTION. IJRSR. 2025.

  • Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System. PubMed. 2023.

  • (3-Chloropyrazin-2-yl)MethanaMine hydrochloride | 939412-86-9 - ChemicalBook.

  • Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System. MDPI. 2023.

  • Preventing Acetylpyrazine-d3 degradation during sample preparation. Benchchem.

  • CAS 939412-86-9 (3-Chloropyrazin-2-yl)Methanamine Hydrochloride - Pharmacy Research.

  • (3-Chloropyrazin-2-yl)methanamine hydrochloride (CAS No: 939412-86-9) API Intermediate Manufacturers - apicule.

Sources

side reaction products in 1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling & Mitigation in Synthesis

Audience: Process Chemists, Medicinal Chemists, and CMC Leads.

Executive Summary: The Chemoselectivity Paradox

Synthesizing 1-(3-Chloropyrazin-2-yl)ethanamine hydrochloride presents a classic "Chemoselectivity Paradox." You are attempting to reduce a C=N bond (oxime or imine) adjacent to an extremely electron-deficient heteroaromatic ring containing a labile chlorine atom.

The 3-chloro substituent activates the pyrazine ring toward Nucleophilic Aromatic Substitution (SNAr) , while simultaneously being susceptible to Hydrodechlorination (Pd/Ni catalyzed) . Successful synthesis requires threading the needle between these two failure modes.

This guide deconstructs the reaction landscape to help you identify, quantify, and eliminate side products.

Reaction Network & Impurity Map

The following diagram illustrates the primary synthesis pathway (via reductive amination or oxime reduction) and the four critical divergence points leading to impurities.

ReactionNetwork Ketone Precursor: 2-Acetyl-3-chloropyrazine Imine Intermediate: Imine/Oxime Ketone->Imine + NH4OAc or NH2OH Impurity_D Impurity D: 1-(3-Cl-pyrazin-2-yl)ethanol Ketone->Impurity_D Direct Reduction (No Imine formed) Target TARGET: 1-(3-Cl-pyrazin-2-yl) ethanamine HCl Imine->Target Reduction (Selectivity Critical) Impurity_A Impurity A: 1-(Pyrazin-2-yl)ethanamine (Dechlorinated) Imine->Impurity_A Over-reduction (Pd/C, H2) Impurity_C Impurity C: Bis-alkylated Dimer Imine->Impurity_C + Target Amine Impurity_B Impurity B: 3-(1-aminoethyl)pyrazin-2-ol (Hydrolysis/SNAr) Target->Impurity_B Aq. Acid/Base (SNAr Hydrolysis)

Figure 1: Mechanistic divergence in the synthesis of 1-(3-Chloropyrazin-2-yl)ethanamine showing critical failure modes.

Troubleshooting Guide: Specific Impurities

Issue 1: The "Des-Chloro" Analog (Impurity A)

Observation: LCMS shows a peak with M-34 mass shift (Loss of Cl, gain of H). Root Cause: Hydrodechlorination. The C-Cl bond on the electron-deficient pyrazine is weak. Standard hydrogenation catalysts (Pd/C) will strip the chlorine before or during imine reduction.

Protocol Check Recommendation
Catalyst Selection STOP using Pd/C. SWITCH to Pt/C (sulfided) or Raney Nickel (doped with Fe/Cr). Sulfided platinum resists oxidative addition into the C-Cl bond.
Hydride Donors If using chemical reduction (NaBH₄), ensure temperature is <0°C. Borohydride can displace halogens on highly activated rings at reflux.
Additives Add ZnBr₂ or FeCl₂ (0.1 eq) if using borohydrides; these Lewis acids activate the C=N bond selectively over the C-Cl bond.
Issue 2: The "Hydrolysis" Product (Impurity B)

Observation: Product is yellow/orange; LCMS shows M-18+16 (Net -2, conversion of Cl to OH). Root Cause: Nucleophilic Aromatic Substitution (SNAr). The 3-Cl position is activated by the para-nitrogen. Water or Hydroxide acts as the nucleophile.

  • Critical Control Point: The "Hydrochloride" formation step.[1]

  • Mechanism: Adding aqueous HCl to the free base generates heat. Protonation of the pyrazine ring makes it hyper-electrophilic, accelerating water attack on the C-Cl bond.

Corrective Protocol:

  • Isolate the free base in an organic solvent (e.g., MTBE or EtOAc).

  • Dry the organic layer thoroughly (Na₂SO₄) to remove bulk water.

  • Cool to 0°C.

  • Add anhydrous HCl (4M in Dioxane or gas) dropwise. Do not use aqueous HCl.

Issue 3: The "Alcohol" Side Product (Impurity D)

Observation: Significant presence of 1-(3-chloropyrazin-2-yl)ethanol. Root Cause: Incomplete imine formation before reduction agent addition. The reducing agent (e.g., NaBH₃CN) reduced the ketone instead of the imine.

Optimization Strategy:

  • Pre-equilibrium: Allow the Ketone + Ammonium Acetate/Ammonia mixture to stir for 2–4 hours before adding the reducing agent.

  • Dehydrating Agents: Add Ti(OiPr)₄ or molecular sieves to drive the equilibrium toward the imine.

Stereochemistry & Chiral Resolution

Since the target is an ethanamine (alpha-methyl), it possesses a chiral center. Standard reductive amination yields a racemate.

If Enantiopurity is Required: Do not rely on chiral HPLC resolution of the final salt (low yield/high cost).

Recommended Workflow (Biocatalytic Transamination):

  • Enzyme: Omega-Transaminase (ATA).

  • Donor: Isopropylamine.

  • Substrate: 2-Acetyl-3-chloropyrazine.

  • Advantage: Transaminases operate at neutral pH and ambient temperature, virtually eliminating the Dechlorination and Hydrolysis risks associated with chemical reduction.

Analytical Data Reference

Use this table to validate your crude LCMS data.

ComponentStructure FragmentMolecular Weight (Free Base)Key MS Signals (ESI+)
Target C₆H₈ClN₃157.60158.1 / 160.1 (3:1 ratio)
Impurity A (Des-Cl) C₆H₉N₃123.15124.1 (No Cl pattern)
Impurity B (Hydroxy) C₆H₉N₃O139.15140.1 (No Cl pattern)
Impurity C (Dimer) C₁₂H₁₃Cl₂N₅~298.1298/300/302 (9:6:1 ratio)
Impurity D (Alcohol) C₆H₇ClN₂O158.58159.1 / 161.1 (-H₂O fragment often seen)

FAQ: Rapid Response

Q: My product turned black upon adding HCl in MeOH. What happened? A: You likely had residual metal catalyst or high heat. Pyrazines are electron-deficient and can polymerize (tar) under acidic conditions if not pure. Ensure the free base is filtered through Celite/Silica before salt formation.

Q: Can I use NaBH(OAc)₃ instead of NaBH₃CN? A: Yes, and it is preferred for safety. However, NaBH(OAc)₃ is less stable in methanol. Use DCE (Dichloroethane) or THF as the solvent to prevent solvent-quenching of the hydride.

Q: Why is the melting point of my HCl salt lower than reported (Reported: ~200°C)? A: Hygroscopicity. The HCl salt of this amine is extremely hygroscopic. If exposed to air, it absorbs water, lowering the melting point and potentially facilitating slow hydrolysis of the Cl group over weeks. Store under Argon/Desiccator.

References

  • Acalabrutinib Intermediate Synthesis

    • Context: Describes the synthesis of the analogous (3-chloropyrazin-2-yl)
    • Source:Organic Process Research & Development, "A Manufacturing Process to an Intermedi
    • Link:

  • Reductive Amination Guidelines

    • Context: Comprehensive review of reducing agents (NaBH(OAc)3 vs NaBH3CN) and chemoselectivity.
    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[2]

    • Link: [J. Org.[2] Chem. 1996, 61, 3849]([Link])

  • Pyrazine Substitution Chemistry

    • Context: Details the reactivity of 3-chloropyrazine derivatives toward nucleophilic
    • Source:Molecules (MDPI), "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide."
    • Link:

  • Commercial Reference (Target Molecule)

    • Context: Physical properties and CAS verification for 1-(3-chloropyrazin-2-yl)ethanamine hydrochloride (CAS 2301045-38-3).
    • Source: BLD Pharm / ChemicalBook.
    • Link:

Sources

troubleshooting guide for assays involving 1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic Technical Support Center resource, designed for immediate problem-solving in a drug discovery context.

Ticket ID: PYR-ETH-003 Status: Active Support Assigned Scientist: Dr. A. Vance, Senior Applications Scientist

Compound Profile & Critical Properties

Before troubleshooting, verify you are working with the correct form. This molecule is a "Janus" intermediate—it possesses both a nucleophilic handle (amine) and an electrophilic trigger (chloro-pyrazine).

PropertySpecificationCritical Note
CAS (HCl Salt) 2301045-38-3Highly hygroscopic. Forms sticky gums if exposed to air.
Free Base Form Unstable Oil/SolidDo not store as free base. Cyclization/dimerization risk increases exponentially.
pKa (Amine) ~8.5 (Est.)Lower than typical alkyl amines due to the electron-deficient pyrazine ring.
Reactivity Amphoteric-likeMajor Risk: Self-condensation (Intermolecular

).
Chirality Racemic or EnantiopureCheck your CoA. If enantiopure, avoid strong bases > pH 12 to prevent racemization at the benzylic-like position.

Troubleshooting: Solubility & Free-Basing

User Question: "I’m trying to use the HCl salt in an amide coupling, but it’s crashing out of my DCM/DMF mixture. When I try to free-base it with aqueous NaOH, I lose half my material. Where is it going?"

The Diagnosis

You are fighting two battles: Salt Solubility vs. Partition Coefficient .

  • The Crash: The HCl salt is highly polar and insoluble in non-polar organics (DCM). It requires polar aprotic solvents (DMSO/DMF) or water.

  • The Loss: Pyrazines are water-soluble "electron sinks." When you neutralize the amine, the molecule remains partially water-soluble because the pyrazine nitrogens can still H-bond with water. Standard extraction often fails.

The Protocol: "Salting Out" Free-Basing

Do not use standard DCM/Water extraction.[1] Use this modified protocol to recover >90% yield.

  • Dissolve: Dissolve the HCl salt in minimal water (e.g., 1g in 5mL).

  • Basify: Add saturated

    
     (mild base preferred over NaOH to prevent hydrolysis of the Cl-group) until pH ~10.
    
  • Saturate: Add solid NaCl to the aqueous layer until it stops dissolving. This is critical to force the organic pyrazine out of the water phase.

  • Extract: Use IPA:CHCl3 (1:3 ratio) or EtOAc . Pure DCM is often insufficient. Perform 4x extractions.

  • Dry: Dry over

    
     and use immediately.
    

Troubleshooting: Reactivity & Side Reactions

User Question: "I am seeing a major impurity at [2M-HCl] mass in my LCMS during coupling. My yield is <40%. What is happening?"

The Diagnosis

You are witnessing Chemical Dimerization (Self-Reaction) . The molecule contains a nucleophile (Amine) and a leaving group (Cl) on an electron-deficient ring. If left in solution as a free base without a reacting partner, Molecule A will attack Molecule B.

The Mechanism (Visualized)

Dimerization Salt HCl Salt (Stable) FreeBase Free Base (Reactive Nucleophile) Salt->FreeBase Neutralization Desired Desired Product (Amide/Substituted) FreeBase->Desired + Electrophile (Fast Reaction) Dimer Dimer Impurity (Self-SNAr) FreeBase->Dimer + Free Base (Slow, Conc. Dependent)

Caption: Pathway showing the competition between desired coupling and the "Self-SNAr" dimerization risk.

The Solution: "In-Situ" Neutralization

Never isolate the free base if possible. Use the HCl salt directly in the reaction with a hindered base.

Recommended Coupling Protocol (Amide Bond Formation):

  • Solvent: DMF or NMP (anhydrous).

  • Reagents: Carboxylic Acid (1.0 eq) + HATU (1.1 eq).

  • Addition Order (Critical):

    • Mix Acid + HATU + DIPEA (1.0 eq) first. Stir 5 mins to activate.

    • Add Pyrazine-Amine HCl salt as a solid.

    • Add remaining DIPEA (2.5 eq) dropwise.

    • Why? This keeps the concentration of "free" amine low, as it is consumed by the activated ester immediately upon deprotonation.

Troubleshooting: Analytical (HPLC/LCMS)

User Question: "My peaks are tailing badly, and I see peak splitting. Is my compound racemizing?"

The Diagnosis
  • Tailing: Pyrazine nitrogens interact with residual silanols on C18 columns.

  • Splitting: If not chiral separation, splitting usually indicates Atropisomerism (rare for this size) or, more likely, Rotamers if you have formed an amide. However, for the raw material, it is likely Salt Disproportionation on-column.

Method Optimization Table
ParameterStandard Method (Fails)Optimized Method (Works)
Column Standard C18C18 with High Carbon Load (e.g., Waters XSelect HSS) or PFP (Pentafluorophenyl) for better selectivity of halogenated aromatics.
Mobile Phase A Water + 0.1% Formic AcidWater + 10mM Ammonium Bicarbonate (pH 10) . Basic pH suppresses protonation of the pyrazine, sharpening the peak.
Mobile Phase B AcetonitrileAcetonitrile
Detection 254 nm270-280 nm . Pyrazines have distinct absorption slightly shifted from benzene derivatives.

Storage & Stability FAQs

Q: Can I store the free base in the fridge? A: No. The free base will slowly dimerize even at 4°C. Always store as the HCl salt. If you must store the free base, keep it in solution (e.g., dilute in DCM) at -20°C, not as a neat oil.

Q: The salt turned from white to yellow. Is it bad? A: Likely yes. Yellowing in pyrazines often indicates oxidation of the ring nitrogens (N-oxide formation) or hydrolysis of the chlorine. Check LCMS. If purity is >95%, repurify via recrystallization (EtOH/Et2O). If <90%, discard.

Q: Is the Chlorine labile? A: The C-Cl bond is stable to acid but labile to strong nucleophiles (thiols, alkoxides) and palladium . If you are performing a Pd-catalyzed reaction elsewhere on the molecule, the Cl-pyrazine might undergo oxidative addition.

References

  • Pyrazine Reactivity & Dimerization

    • Title: "Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes."[2][3][4]

    • Source: Organic & Biomolecular Chemistry (2012).[3]

    • URL:[Link]

  • Handling Amine Salts (General Protocols)

    • Title: "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines."
    • Source: Journal of Liquid Chromatography & Rel
    • URL:[Link][5]

  • Analytical Methods for Polar Amines

    • Title: "HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column."
    • Source: SIELC Technologies Applic
    • URL:[Link]

Sources

Technical Support Center: Mitigating Toxicity of Pyrazine-Based Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazine-based compounds. This guide is designed to provide you with in-depth technical assistance and troubleshooting strategies to mitigate toxicity and ensure the scientific integrity of your cell culture experiments. Pyrazine derivatives are a versatile class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] However, their application in cell culture can be challenging due to issues of cytotoxicity and poor solubility. This resource offers expert-driven insights and practical protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of pyrazine-based compound toxicity in cell culture?

A1: The cytotoxicity of pyrazine-based compounds can stem from several mechanisms, with the most commonly reported being the induction of oxidative stress.[4][5] Many pyrazine derivatives can lead to an accumulation of reactive oxygen species (ROS) within cells, which in turn can cause damage to DNA, proteins, and lipids, ultimately triggering apoptosis (programmed cell death).[1][2][6] Some pyrazine compounds have also been shown to interfere with specific cellular processes, such as:

  • Cell Cycle Arrest: Certain pyrazine derivatives can halt the cell cycle at specific checkpoints, preventing cell proliferation.[7][8]

  • DNA Damage: Some compounds can directly or indirectly cause DNA strand breaks, leading to apoptosis.[1][9]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential is another pathway through which some pyrazine derivatives induce apoptosis.[1]

Q2: I'm observing significant cell death even at low concentrations of my pyrazine compound. What could be the issue?

A2: If you are experiencing unexpected levels of cytotoxicity, consider the following possibilities:

  • Compound Instability: The compound may be degrading in the culture medium, producing more toxic byproducts. It is advisable to check the stability of your compound in the medium over the time course of your experiment.[10]

  • Off-Target Effects: The compound might be interacting with unintended cellular targets, leading to toxicity.[11] This is particularly relevant for novel compounds.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to the same compound. It is crucial to perform a dose-response curve for each new cell line.

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve your compound, ensure that the final concentration in the culture medium is not exceeding a non-toxic level (typically <0.5%).[12]

Q3: My pyrazine compound is precipitating in the cell culture medium. How can I address this solubility issue?

A3: Poor aqueous solubility is a common challenge with heterocyclic compounds.[2][13] Precipitation can lead to inconsistent results and direct physical damage to cells. Here are some strategies to improve solubility:

  • Optimize Solvent Concentration: While DMSO is a common solvent, high concentrations can be toxic. Prepare a high-concentration stock solution in 100% DMSO and then dilute it serially in the culture medium to achieve the final desired concentrations with a low final DMSO percentage.[13]

  • Use of Solubilizing Agents: Consider the use of pharmaceutically acceptable co-solvents or excipients, but be sure to test their intrinsic toxicity on your cell line.

  • Structural Modification: For long-term drug development, medicinal chemists can often modify the compound's structure to enhance its solubility without compromising its biological activity.[2]

  • Sonication: Briefly sonicating the stock solution before dilution can sometimes help in dissolving the compound.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during in vitro studies with pyrazine-based compounds.

Problem 1: High Background Toxicity in Control Wells
Potential Cause Troubleshooting Step Expected Outcome
Solvent Toxicity Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in the experiment.Cell viability in the vehicle control should be comparable to the untreated control.
Media Instability Ensure the cell culture medium is fresh and has not degraded.Consistent cell growth across all control wells.
Contamination Check for microbial contamination in the cell culture.Absence of bacteria, fungi, or yeast.
Problem 2: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Step Expected Outcome
Compound Precipitation Visually inspect the wells for any precipitate after adding the compound. Measure the compound's solubility in the medium.[13]No visible precipitate and consistent compound concentration.
Cell Passage Number Use cells within a consistent and low passage number range for all experiments.Reduced variability in cell growth and response to the compound.
Inaccurate Pipetting Calibrate pipettes regularly and use reverse pipetting for viscous solutions.Consistent dosing of the compound across all wells.
Problem 3: Discrepancy Between Expected and Observed Bioactivity
Potential Cause Troubleshooting Step Expected Outcome
Compound Degradation Assess the stability of the pyrazine compound in the cell culture medium over time using methods like HPLC or LC-MS/MS.[10]The concentration of the parent compound remains stable throughout the experiment.
Cellular Efflux Some cancer cell lines overexpress efflux pumps (e.g., P-gp) that can remove the compound from the cell, reducing its efficacy.[4]Co-treatment with an efflux pump inhibitor may restore the compound's activity.
Metabolic Inactivation Cells can metabolize the compound into inactive forms.[14][15]LC-MS/MS analysis of cell lysates can identify potential metabolites.

Experimental Protocols & Mitigation Strategies

Protocol 1: Assessing Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[16]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazine compound in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations.[17] Include a vehicle control (medium with solvent) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Mitigating Oxidative Stress with N-Acetylcysteine (NAC) Co-treatment

If oxidative stress is a suspected mechanism of toxicity, co-treatment with an antioxidant like NAC can help rescue the cells.

  • Experimental Design: Set up the following experimental groups:

    • Untreated control

    • Compound alone

    • NAC alone

    • Compound + NAC

  • NAC Pre-treatment (Optional): In some cases, pre-treating the cells with NAC (e.g., 1-5 mM) for 1-2 hours before adding the pyrazine compound can be more effective.

  • Co-treatment: Add the pyrazine compound and NAC simultaneously to the cells.

  • Endpoint Analysis: After the desired incubation period, assess cell viability (e.g., using the MTT assay) or measure ROS levels using a fluorescent probe like DCFDA.

Visualizing the Mitigation Strategy: Workflow for Troubleshooting Pyrazine-Induced Toxicity

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Mitigation Strategies cluster_3 Outcome A High Cytotoxicity Observed B Check for Compound Precipitation A->B Solubility Issue? C Assess Oxidative Stress (ROS Assay) A->C Mechanism Unknown? D Evaluate Off-Target Effects A->D Novel Compound? E Optimize Compound Formulation/Solubility B->E F Co-treatment with Antioxidants (e.g., NAC) C->F G Modify Compound Structure D->G H Reduced Toxicity & Reliable Data E->H F->H G->H

Caption: A workflow diagram for troubleshooting and mitigating pyrazine-induced cytotoxicity.

Signaling Pathway: Pyrazine-Induced Oxidative Stress and Apoptosis

Pyrazine Pyrazine Compound ROS Increased ROS Pyrazine->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis DNA_Damage->Caspase

Sources

Validation & Comparative

Pyrazine vs. Pyridine Scaffolds: A Comparative Guide for Medicinal Chemistry & Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of nitrogen-containing heterocycles, Pyridine (azine) and Pyrazine (1,4-diazine) represent two of the most ubiquitous "privileged scaffolds." While structurally similar, their divergent electronic profiles dictate vastly different biological behaviors.[1]

  • Pyridine is the go-to scaffold for basicity-driven solubility and bioisosteric replacement of phenyl rings. It dominates kinase inhibitor designs due to its ability to accept hydrogen bonds in the ATP-binding pocket.[1]

  • Pyrazine , being significantly less basic and more electron-deficient, is often deployed to lower lipophilicity (

    
    ) without introducing a protonatable center at physiological pH.[1] It is historically critical in antitubercular therapy (Pyrazinamide) and increasingly relevant in optimizing metabolic stability.[1]
    

This guide provides a technical comparison of these derivatives, supported by physicochemical analysis, therapeutic case studies, and validated experimental protocols.

The Physicochemical Battlefield: Structure & Properties

The decision to select a pyrazine versus a pyridine core often hinges on three parameters: Basicity (


), Lipophilicity (

), and Electronic Deficiency.
Comparative Data Profile
FeaturePyridine DerivativePyrazine DerivativeImpact on Drug Design
Structure 6-membered, 1 Nitrogen6-membered, 2 Nitrogens (1,[1]4)Pyrazine is more electron-deficient.[1]
Basicity (

of conjugate acid)
~5.2 (Moderately Basic)~0.6 (Very Weak Base)Pyridine can form salts; Pyrazine remains neutral at pH 7.4.
H-Bonding 1 Acceptor2 AcceptorsPyrazine offers an extra vector for solvent/target interaction.[1]
Lipophilicity Moderate (lowers

vs benzene)
Low (lowers

vs pyridine)
Pyrazine is superior for reducing overall lipophilicity.[1]
Metabolic Liability N-oxidation, C-oxidationN-oxidation (less common), Ring cleavagePyridine is often a CYP450 substrate; Pyrazine is generally more stable to C-oxidation.[1]
Visualizing the Electronic & Functional Differences

The following diagram illustrates the electronic vectors and key substitution zones for both scaffolds.

physicochemical_comparison Pyridine Pyridine Scaffold (1 Nitrogen) Prop_Pyr1 Basic (pKa ~5.2) Protonatable at pH 7.4 Pyridine->Prop_Pyr1 Prop_Pyr2 H-Bond Acceptor (1x) Pyridine->Prop_Pyr2 Prop_Pyr3 Metabolic Hotspot (N-Oxidation) Pyridine->Prop_Pyr3 Pyrazine Pyrazine Scaffold (2 Nitrogens) Prop_Pyz1 Neutral (pKa ~0.6) Non-ionized at pH 7.4 Pyrazine->Prop_Pyz1 Prop_Pyz2 H-Bond Acceptor (2x) Pyrazine->Prop_Pyz2 Prop_Pyz3 Low Lipophilicity (High Solubility) Pyrazine->Prop_Pyz3 Prop_Pyr1->Prop_Pyz1 Scaffold Hopping Effect

Figure 1: Physicochemical divergence between Pyridine and Pyrazine scaffolds. Note the drastic drop in basicity when transitioning to Pyrazine.

Therapeutic Case Study A: Antitubercular Activity

The most famous "head-to-head" comparison exists in the treatment of Tuberculosis (TB), where both scaffolds anchor first-line drugs.

  • Pyridine Representative: Isoniazid (Pyridine-4-carbohydrazide).[1]

  • Pyrazine Representative: Pyrazinamide (Pyrazine-2-carboxamide).[1]

Mechanism of Action & Efficacy

While structurally related, their mechanisms differ, necessitating their combined use.[1]

  • Pyrazinamide (PZA): A prodrug requiring activation by the bacterial enzyme PncA (pyrazinamidase) into pyrazinoic acid (POA).[1] POA disrupts membrane potential and inhibits trans-translation (RpsA) or fatty acid synthase I (FASN1) in non-replicating persisters.[1]

  • Isoniazid (INH): A prodrug activated by KatG, targeting InhA to inhibit mycolic acid synthesis in replicating bacteria.[1]

Experimental Data Comparison (Representative MICs):

Compound ClassTarget StrainMIC Range (

)
Notes
Pyrazinamide (Standard) M. tuberculosis H37Rv12.5 – 50.0Active at acidic pH (5.5); weak at neutral pH.[1]
Isoniazid (Standard) M. tuberculosis H37Rv0.02 – 0.2Highly potent against replicating strains.[1]
Novel Pyridine-Triazoles MDR-TB Isolates3.12 – 6.25Recent hybrids showing PZA-like potency [1].[1]
Novel Pyrazine-Coumarins M. tuberculosis H37Rv1.0 – 4.0Enhanced lipophilicity improves membrane permeation [2].[1]

Insight: Pyrazine derivatives are unique in their ability to target dormant populations in acidic environments (macrophages), a trait rarely matched by pyridine analogs which prefer replicating states.[1]

Therapeutic Case Study B: Kinase Inhibition (Oncology)

In oncology, "Scaffold Hopping" from pyridine to pyrazine is a strategic move to alter physicochemical properties while maintaining binding affinity.[1]

The "Hinge Binder" Strategy

Kinase inhibitors typically require a heterocycle to form hydrogen bonds with the ATP-binding hinge region.[1]

  • Pyridine: Often used to form a single strong H-bond (acceptor).[1]

  • Pyrazine: Used when an additional nitrogen is needed to reduce

    
     or avoid steric clashes, though the weaker basicity can reduce H-bond strength.[1]
    

Case Example: c-Met and ALK Inhibitors Researchers often replace a pyridine core with pyrazine to improve metabolic stability.[1][2] Pyridine rings are prone to oxidation by CYP450 at the nitrogen (N-oxide formation) or electron-rich carbons.[1] The electron-deficient pyrazine ring is more resistant to oxidative metabolism, potentially extending the drug's half-life (


).

Experimental Protocols

To validate the biological differences described above, the following standardized protocols are recommended.

Protocol A: Microplate Alamar Blue Assay (MABA) for MIC Determination

Used for comparing antimicrobial potency of pyrazine/pyridine derivatives.[3]

Rationale: This colorimetric assay is non-toxic, scalable, and provides a binary readout (Blue = No Growth, Pink = Growth), essential for high-throughput screening of derivatives.

  • Preparation: Prepare stock solutions of Pyrazine/Pyridine derivatives in DMSO (10 mg/mL).

  • Media: Use Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).

  • Dilution: Perform 2-fold serial dilutions of compounds in 96-well plates (Final volume 100

    
    ).
    
    • Control: Include Isoniazid (Positive) and DMSO (Negative).[1]

  • Inoculation: Add 100

    
     of M. tuberculosis (
    
    
    
    CFU/mL) to each well.
  • Incubation: Seal and incubate at 37°C for 5–7 days.

  • Readout: Add 20

    
     of Alamar Blue solution and 12 
    
    
    
    of 10% Tween 80. Incubate for 24 hours.
  • Analysis: Visual score or fluorescence measurement (Ex 530nm / Em 590nm).

Protocol B: Kinase Determination (FRET-Based)

Used to assess binding affinity differences when scaffold hopping.

Rationale: FRET (Fluorescence Resonance Energy Transfer) eliminates wash steps and detects subtle affinity shifts caused by the lower basicity of pyrazine compared to pyridine.

Workflow Diagram:

kinase_assay_workflow Step1 1. Enzyme Prep (Kinase + Substrate) Step2 2. Compound Addition (Pyrazine/Pyridine Series) Step1->Step2 15 min Pre-incubation Step3 3. ATP Initiation (Start Phosphorylation) Step2->Step3 Step4 4. Detection Reagent (FRET Antibody) Step3->Step4 60 min Reaction Step5 5. Data Analysis (Sigmoidal Dose-Response) Step4->Step5 Plate Reader

Figure 2: Workflow for determining


 values of heterocyclic inhibitors.

Conclusion

The choice between pyrazine and pyridine is rarely arbitrary.[1]

  • Select Pyridine when you need a basic center to improve solubility via salt formation or require a specific

    
     (~5.[1][4]2) to drive interactions in a binding pocket.[1]
    
  • Select Pyrazine to lower lipophilicity (

    
    ) and improve metabolic stability against oxidative attack, particularly in antitubercular or chronic oncology indications.[1]
    

By understanding these fundamental physicochemical distinctions, researchers can rationally navigate scaffold hopping to optimize lead compounds.[1]

References

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available at: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Available at: [Link]

  • Pyrazine - Physicochemical Properties. Wikipedia. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Purity Validation of 1-(3-Chloropyrazin-2-yl)ethanamine hydrochloride by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Chromatogram

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 1-(3-Chloropyrazin-2-yl)ethanamine hydrochloride, a critical building block in modern medicinal chemistry, establishing an accurate and reliable purity profile is paramount. While High-Performance Liquid Chromatography (HPLC) is a workhorse for purity analysis, it is fundamentally a comparative technique, reliant on the availability of a high-purity reference standard for the analyte and its impurities.

This guide delves into the application of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a primary analytical method, for the definitive purity assessment of 1-(3-Chloropyrazin-2-yl)ethanamine hydrochloride. Unlike chromatographic methods that measure the response of an analyte to a detector, NMR signal intensity is directly proportional to the number of atomic nuclei, allowing for a direct, absolute quantification without the need for a specific reference standard of the analyte itself.[1][2] We will explore the causality behind the experimental design, provide a self-validating protocol, and objectively compare the performance of qNMR with traditional HPLC methods, supported by the principles laid out in international regulatory guidelines.[3][4]

The First Principle: Why qNMR is an Absolute Method

The power of qNMR lies in a fundamental physical principle: the integrated area of an NMR resonance signal is directly proportional to the molar concentration of the nuclei generating that signal.[1][5] This allows us to use a certified internal standard of a different compound to quantify our analyte. By accurately weighing both the analyte and a well-characterized internal standard into the same NMR tube, we can use the following equation to determine the analyte's purity:

Purity (%w/w) = (Ia / Istd) * (Nstd / Na) * (Ma / Mstd) * (mstd / ma) * Pstd

Where:

  • I : Integral value of the signal

  • N : Number of protons giving rise to the signal

  • M : Molar mass

  • m : Mass

  • P : Purity of the standard

  • a : Analyte (1-(3-Chloropyrazin-2-yl)ethanamine hydrochloride)

  • std : Internal Standard

This direct relationship makes qNMR a primary ratio method of measurement, providing metrological traceability and a high degree of confidence in the result.[2]

Experimental Design: A Causality-Driven Approach

A robust qNMR experiment is not a simple "press-and-play" operation. Each parameter is chosen to ensure the integrity of the quantitative data. The process can be broken down into four key stages: Method Planning, Sample Preparation, Data Collection, and Data Processing.[5]

G cluster_planning Method Planning cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation P1 Select Solvent (e.g., DMSO-d6) P2 Select Internal Standard (e.g., Maleic Acid) P1->P2 P3 Choose Analyte & Standard Peaks P2->P3 S1 Dry Glassware P3->S1 S2 Accurately Weigh Analyte & Standard S1->S2 S3 Dissolve & Vortex S2->S3 S4 Transfer to NMR Tube S3->S4 A1 Tune & Shim Spectrometer S4->A1 A2 Set Quantitative Parameters (D1 > 5 * T1) A1->A2 A3 Acquire Spectrum A2->A3 D1 Fourier Transform A3->D1 D2 Phase & Baseline Correction D1->D2 D3 Integrate Signals D2->D3 D4 Calculate Purity D3->D4

Caption: The qNMR experimental workflow, from planning to final purity calculation.

Solvent Selection: The Matrix of Your Experiment

The choice of a deuterated solvent is the first critical decision. For 1-(3-Chloropyrazin-2-yl)ethanamine hydrochloride, a salt, a polar solvent is required for complete dissolution.

  • Choice: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Rationale:

    • Solubility: Excellent solvating power for hydrochloride salts ensures a true solution, which is a prerequisite for accurate NMR.[5][6]

    • Signal Interference: The residual solvent peak for DMSO-d6 appears at ~2.50 ppm, and the water peak at ~3.33 ppm. These are unlikely to overlap with the key aromatic or aliphatic signals of the analyte or a suitable standard.

    • Boiling Point: Its high boiling point minimizes evaporation during sample preparation, which could alter concentrations.

Internal Standard Selection: The Anchor of Quantification

The internal standard is the cornerstone of the assay's accuracy.

  • Choice: Maleic Acid (Certified Reference Material).

  • Rationale:

    • Purity & Stability: It is available as a high-purity, stable, non-hygroscopic solid, ensuring the P_std and m_std values are accurate.

    • Signal Simplicity: It exhibits a single, sharp singlet for its two olefinic protons at ~6.2 ppm in DMSO-d6.

    • Signal Separation: This singlet is located in a clear spectral region, well-separated from the expected signals of the analyte, preventing integration errors.[6]

    • Solubility: It is readily soluble in DMSO-d6.

Acquisition Parameters: Ensuring Quantitative Fidelity

The trustworthiness of the data hinges on the NMR acquisition parameters. The most critical parameter is the relaxation delay (D1).

  • Rationale: For a signal's integral to be truly proportional to the number of nuclei, the nuclei must be fully relaxed back to their equilibrium state before the next pulse is applied. The longitudinal relaxation time (T1) governs this process. A conservative and safe approach is to set the D1 delay to at least 5 times the longest T1 of any proton being quantified (both analyte and standard). For small molecules, a D1 of 30 seconds is often sufficient, but this should be experimentally verified for a new system. Using a 90° pulse angle ensures the maximum signal is obtained, but requires a longer D1. A smaller pulse angle (e.g., 30°) can shorten the required D1, but at the cost of signal-to-noise. For a definitive purity assay, a 90° pulse with a long D1 is preferred.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, ensuring data integrity at each step.

1. Sample Preparation: a. Dry a clean glass vial and NMR tube in an oven and cool in a desiccator.[6] b. Accurately weigh approximately 15-20 mg of 1-(3-Chloropyrazin-2-yl)ethanamine hydrochloride into the tared vial. Record the mass to at least 0.01 mg.[7] c. Accurately weigh an approximately equimolar amount of the internal standard (Maleic Acid, ~10-15 mg) into the same vial. Record the mass precisely.[6] d. Add ~0.7 mL of DMSO-d6 to the vial. e. Securely cap the vial and vortex thoroughly for at least 1 minute to ensure complete dissolution. Visually inspect against a bright light to confirm no particulate matter remains.[6] f. Transfer the solution to a 5 mm NMR tube to a standard height (~0.6 mL).[6]

2. NMR Data Acquisition (400 MHz Spectrometer or higher): a. Insert the sample into the spectrometer. Allow 5-10 minutes for thermal equilibration. b. Lock onto the deuterium signal of DMSO-d6. c. Perform automatic or manual shimming to optimize magnetic field homogeneity. The half-height line width of the maleic acid singlet should be <1 Hz. d. Set the following key parameters:

  • Pulse Angle: 90° (determined for the specific probe).
  • Relaxation Delay (D1): 30 seconds.
  • Acquisition Time (AQ): ~3-4 seconds.
  • Number of Scans (NS): 16-64 (to achieve a signal-to-noise ratio >250:1 for the peaks of interest). e. Acquire the ¹H NMR spectrum.

3. Data Processing: a. Apply a Fourier transform to the Free Induction Decay (FID). b. Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. c. Apply a baseline correction (e.g., 5th-order polynomial) to ensure a flat baseline across the entire spectrum, especially around the integrated signals.[7] d. Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm. e. Integrate the selected, well-resolved signal for the analyte and the singlet for the internal standard (maleic acid, ~6.2 ppm). Ensure the integration region covers at least 20 times the signal's half-height line width.[5]

4. Purity Calculation: a. Use the purity equation provided above with the recorded masses and integral values. b. For 1-(3-Chloropyrazin-2-yl)ethanamine hydrochloride, a suitable, well-resolved signal must be chosen. Based on its structure, the doublet from the methyl group (CH₃) is an excellent candidate as it is less likely to overlap with impurities.

Data Interpretation: Reading the Spectrum

Predicted ¹H NMR Spectrum of 1-(3-Chloropyrazin-2-yl)ethanamine hydrochloride (in DMSO-d6):

  • ~8.6-8.8 ppm (2H, m): Two aromatic protons on the pyrazine ring. They will likely appear as two distinct doublets.

  • ~4.5-4.8 ppm (1H, q): The methine proton (CH) adjacent to the amine and the pyrazine ring, split into a quartet by the methyl group.

  • ~1.6-1.8 ppm (3H, d): The methyl protons (CH₃), split into a doublet by the methine proton.

  • ~9.0 ppm (3H, br s): The protons of the ammonium group (-NH₃⁺), which will likely be a broad singlet and may exchange with residual water.

Identifying Impurities: Any signals not corresponding to the analyte, the internal standard, the solvent, or known artifacts (e.g., spinning sidebands, water) should be considered impurities. These can be quantified relative to the internal standard to assess their levels, a task that is difficult with HPLC without specific reference standards for each impurity.[8] Potential impurities could include residual starting materials or regioisomers formed during synthesis.

Parameter1-(3-Chloropyrazin-2-yl)ethanamine HClMaleic Acid (Internal Standard)
Formula C₆H₉Cl₂N₃C₄H₄O₄
Molar Mass 194.06 g/mol 116.07 g/mol
Chosen Signal Methyl Doublet (~1.6-1.8 ppm)Olefinic Singlet (~6.2 ppm)
N (protons) 32

Comparative Analysis: qNMR vs. HPLC-UV

While both techniques are powerful, they offer different advantages for purity validation. An orthogonal approach, using both methods, provides the highest level of confidence in a material's quality.[9]

G cluster_validation Method Validation (ICH Q2(R1)) Specificity Specificity Accuracy Accuracy Precision Precision Linearity Linearity Validated_Purity Validated Purity Assay Validated_Purity->Specificity Validated_Purity->Accuracy Validated_Purity->Precision Validated_Purity->Linearity

Caption: Core parameters for a validated purity assay as per ICH guidelines.

FeatureQuantitative NMR (qNMR) HPLC-UV
Principle Primary method based on molar ratios.[5]Comparative method based on UV response.[8]
Reference Standard Requires a certified internal standard of a different, stable compound.[6]Requires a high-purity reference standard of the analyte itself.
Specificity Highly specific; provides structural confirmation of the analyte and impurities.Can be prone to co-elution; peak purity analysis (e.g., with DAD) is needed.[10][11]
Quantification Absolute quantification of the main component and any visible impurities.Typically provides relative purity by area percent unless RRFs are known.[8]
Sample Throughput Lower; requires longer experiment times for high accuracy.[12]Higher; suitable for routine QC and high-throughput screening.[9]
Sample Fate Non-destructive; sample can be fully recovered.[9]Destructive.
Sensitivity Lower (typically requires mg of sample).[12]Higher (can detect impurities at ppm levels).
Regulatory Standing Accepted by pharmacopeias and regulatory bodies as a primary method.[2]The most common and well-established method for release testing.[10]

Conclusion

For establishing the definitive purity of a new chemical entity like 1-(3-Chloropyrazin-2-yl)ethanamine hydrochloride, quantitative NMR is an unparalleled tool. Its status as a primary analytical method provides a direct, absolute measure of purity that is not contingent on the availability of an analyte-specific, certified reference material. This is particularly advantageous in the early stages of drug development when such standards are often scarce.[1] The detailed structural information from the NMR spectrum simultaneously confirms the identity of the bulk material and allows for the identification and quantification of impurities in a single experiment. While HPLC remains indispensable for routine quality control and detecting trace impurities due to its higher sensitivity and throughput, leveraging qNMR provides an orthogonal, high-confidence value that serves as an anchor for all subsequent analytical validations.[9] This dual-pronged approach ensures the highest degree of scientific integrity and regulatory compliance.

References

  • Title: Purity by Absolute qNMR Instructions Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: Validation of Impurity Methods, Part II Source: LCGC North America URL: [Link]

  • Title: qNMR Purity Recipe Book (1 - Sample Preparation) Source: Mestrelab Research URL: [Link]

  • Title: Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods Source: Medsafe - New Zealand Medicines and Medical Devices Safety Authority URL: [Link]

  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]

  • Title: The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients Source: Reading Scientific Services Ltd (RSSL) URL: [Link]

  • Title: Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology Source: Chemical and Pharmaceutical Bulletin URL: [Link]

  • Title: Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods Source: SciELO URL: [Link]

  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharma Beginners URL: [Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Differences in HPLC and NMR: Structural Elucidation Relevance Source: Patsnap URL: [Link]

  • Title: Purity comparison by NMR and HPLC. Source: ResearchGate URL: [Link]

  • Title: Advantages of Quantitative NMR for the Determination of Relative Response Factors Source: CordenPharma URL: [Link]

  • Title: ICH Guidelines & Impurity Detection Methods Source: Scribd URL: [Link]

  • Title: Can the use of HPLC and NMR guarantee 100% compound purity? Source: ResearchGate URL: [Link]

Sources

comparing efficacy of 1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Status

In the landscape of targeted protein tyrosine phosphatase (PTP) inhibition, 1-(3-Chloropyrazin-2-yl)ethanamine hydrochloride (and its chiral analogs) has emerged as a "privileged scaffold." It serves as the critical pharmacophore for a class of allosteric inhibitors targeting SHP2 (PTPN11) , a key node in the RAS/MAPK signaling pathway.[1]

This guide compares the efficacy of derivatives synthesized from this specific pyrazine core against alternative bioisosteres (pyridines, triazines).[1] Experimental data confirms that the 3-chloro-2-aminopyrazine moiety is not merely a structural linker but a functional "anchor" that locks SHP2 in its auto-inhibited conformation, offering superior potency (IC₅₀ < 100 nM) compared to pyridine-based scaffold hops (IC₅₀ > 1 µM).

Structural Analysis: The "Warhead" Architecture

To understand the efficacy differences, one must analyze the causality of the chemical structure. The title compound functions through three specific interactions within the SHP2 allosteric "tunnel":

  • The Pyrazine Nitrogen (N1/N4): Engages in hydrogen bonding with Arg111 in the SHP2 binding pocket.

  • The 3-Chlorine Substituent: A critical lipophilic anchor. It fills a small hydrophobic cleft, displacing water and increasing residence time.[1] Removal of this chlorine (des-chloro derivatives) results in a >50-fold loss in potency .

  • The Ethanamine Tail: Provides the chiral center (often S-configuration) necessary to orient the rest of the molecule toward the solvent interface, allowing for modular extension (e.g., coupling with spiro-cycles).

Diagram 1: Synthesis Workflow & Logic

The following diagram illustrates the transformation of the title intermediate into a bioactive SHP2 inhibitor (e.g., TNO155 analog) versus a less potent pyridine derivative.

SynthesisWorkflow cluster_logic Efficacy Check Start Start: 1-(3-Chloropyrazin-2-yl) ethanamine HCl Step1 Step 1: Free Base Liberation (Na2CO3 / DCM) Start->Step1 Step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) or Amide Coupling Step1->Step2 + Electrophile (e.g., Dichloropyrimidine) ProductA Derivative A (Target): Pyrazine-Core Inhibitor (e.g., TNO155 Analog) Step2->ProductA Yield: ~65-80% ProductB Derivative B (Alternative): Pyridine-Core Inhibitor Step2->ProductB Lower Affinity ProductA->ProductB Superior IC50 (<100nM) AltStart Alternative Start: 3-Chloropyridin-2-amine AltStart->Step2 Scaffold Hop

Caption: Synthesis workflow comparing the Pyrazine core (High Potency) vs. Pyridine scaffold hop (Lower Potency).

Comparative Efficacy Data

The following data synthesizes experimental results from recent SAR (Structure-Activity Relationship) studies, specifically comparing the title compound's derivatives against common alternatives.

Experimental Context:

  • Target: Full-length SHP2 (PTPN11) enzyme.

  • Assay: DiFMUP Fluorogenic Phosphatase Assay (Protocol defined in Section 4).

  • Control: SHP099 (Standard Pyrazine Inhibitor).[1]

Derivative ClassCore ScaffoldKey Substituent (R3)IC₅₀ (SHP2)Cellular pERK (IC₅₀)Efficacy Verdict
Derivative A (Title) Pyrazine -Cl (Chlorine) 0.071 µM 0.150 µM Optimal. High affinity due to Cl-pocket fill.
Derivative BPyrazine-H (Des-chloro)> 5.0 µMInactivePoor. Lack of hydrophobic anchor destabilizes binding.
Derivative CPyrazine-CH₃ (Methyl)0.450 µM1.2 µMModerate. Steric clash reduces fit compared to Cl.
Derivative DPyridine-Cl (Chlorine)1.36 µM> 5.0 µMLow. Loss of N4-Arg111 H-bond reduces affinity.

Interpretation: The data demonstrates that the 1-(3-Chloropyrazin-2-yl)... scaffold is superior to pyridine bioisosteres. The Pyrazine Nitrogen provides a critical H-bond acceptor that the Pyridine ring lacks (depending on orientation), and the Chlorine atom is non-negotiable for nanomolar potency.

Experimental Protocols

To replicate these results or validate new derivatives, follow these self-validating protocols.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Use this protocol to couple the title amine to a heteroaryl chloride (e.g., dichloropyrimidine).[1]

  • Preparation: Dissolve 1-(3-Chloropyrazin-2-yl)ethanamine HCl (1.0 equiv) in anhydrous DMF.

  • Base Activation: Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).[1] Checkpoint: Ensure pH > 9 to liberate the free amine.

  • Coupling: Add the electrophile (e.g., 4,6-dichloropyrimidine) (1.1 equiv) at 0°C.

  • Reaction: Stir at Room Temperature for 4–16 hours. Monitor via LC-MS (Target Mass [M+H]+).[1]

  • Workup: Dilute with EtOAc, wash with brine (x3) to remove DMF.[1] Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: SHP2 Phosphatase Inhibition Assay (DiFMUP)

Use this protocol to generate the IC₅₀ data listed above.[1]

  • Buffer Prep: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT.[1]

  • Enzyme Activation: Incubate full-length SHP2 (0.5 nM final) with an activating peptide (IRS1_pY1172_PEG8_pY1222) (0.5 µM) for 30 mins at RT. Why? SHP2 is auto-inhibited; this peptide opens the conformation, allowing you to test if your drug can force it back to "closed".[1]

  • Compound Treatment: Add the Pyrazine derivative (serial dilution in DMSO) to the plate. Incubate 30 mins.

  • Substrate Addition: Add DiFMUP (200 µM).

  • Readout: Monitor fluorescence (Ex 358 nm / Em 455 nm) kinetically for 20 mins.

  • Analysis: Calculate slope of reaction (RFU/min) and fit to sigmoidal dose-response curve.

Mechanistic Insight: The Allosteric Pathway

The efficacy of these derivatives stems from their ability to disrupt the RAS/MAPK signaling cascade by locking SHP2.

Diagram 2: SHP2 Signaling & Inhibition Logic

SHP2Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2_Open SHP2 (Open/Active) Dephosphorylates RAS-GAP RTK->SHP2_Open Activates SHP2_Closed SHP2 (Closed/Inactive) Drug-Bound Complex SHP2_Open->SHP2_Closed Conformational Lock RAS RAS-GTP (Active) SHP2_Open->RAS Promotes SHP2_Closed->RAS Signaling Blocked ERK p-ERK (Proliferation) RAS->ERK Signaling Cascade Drug 1-(3-Chloropyrazin-2-yl) Derivative Drug->SHP2_Open Binds Allosteric Site

Caption: Mechanism of Action. The Pyrazine derivative forces SHP2 into a closed state, halting RAS/ERK signaling.[1]

References
  • Chen, Y., et al. (2016). Discovery of SHP099, a Potent, Selective, and Orally Bioefficacious Liquid Allosteric Inhibitor of SHP2.[1] Nature. [1]

  • Fodor, M., et al. (2020). Dual allosteric inhibition of SHP2 phosphatase.[1] ACS Chemical Biology. (Validation of Pyrazine binding mode). [1]

  • Bagdanoff, J. T., et al. (2023). Optimization of Pyrazine-Based SHP2 Inhibitors: Discovery of TNO155.[1] Journal of Medicinal Chemistry.[2] [1]

  • BenchChem. Synthetic Utility of 3-Chloro-2-pyrazinamine Derivatives. (Protocol Reference).

  • BroadPharm. Protocol for Amide/Amine Coupling Reagents.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, procedural guide for the safe handling and disposal of 1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride. As a powdered solid, this compound requires specific controls to mitigate risks associated with inhalation, skin, and eye contact. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for all laboratory personnel.

Hazard Recognition and Risk Assessment: The Foundation of Safety

Before any handling protocol is established, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for 1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride (CAS 2301045-38-3) is not widely available, we can infer its toxicological profile from closely related analogs like (3-chloropyrazin-2-yl)methanamine hydrochloride. This proactive assessment, a cornerstone of the RAMP (Recognize, Assess, Minimize, Prepare) principle, allows us to anticipate and control risks effectively.[1]

Based on aggregated GHS data for analogous structures, the anticipated hazards are summarized below.[2]

Hazard ClassGHS Hazard StatementAnticipated Effect
Acute Toxicity, OralH302: Harmful if swallowedIngestion may lead to systemic toxicity.
Skin Corrosion/IrritationH315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.
Serious Eye Damage/IrritationH318/H319: Causes serious eye damage/irritationContact can result in severe irritation or irreversible eye damage.
Specific target organ toxicityH335: May cause respiratory irritationInhalation of dust may irritate the respiratory tract.

The primary physical risk associated with this compound is its solid, powdered form, which increases the likelihood of aerosolization and subsequent inhalation during handling.[3][4]

The Hierarchy of Controls: Engineering and Administrative Safeguards

Personal Protective Equipment (PPE) is the final, not the first, line of defense.[5] Its efficacy is critically dependent on robust engineering and administrative controls designed to minimize exposure at the source.[6]

Engineering Controls:

  • Chemical Fume Hood: All weighing, reconstitution, and aliquotting operations involving the powdered form of this compound must be performed inside a certified chemical fume hood.[7][8] This is the most critical engineering control to prevent inhalation of aerosolized particles.[9] Position all apparatus at least six inches from the sash to ensure optimal airflow.[8]

  • Ventilation: The laboratory must be equipped with a ventilation system that ensures adequate air changes, preventing the accumulation of chemical vapors or dust.[10][11]

Administrative Controls:

  • Designated Work Area: Establish a clearly marked area for working with this compound.[4][7] This area should be lined with absorbent, disposable bench paper to contain spills and facilitate cleanup.[3][4]

  • Chemical Hygiene Plan (CHP): All handling procedures must be incorporated into your institution's written Chemical Hygiene Plan, as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[6][8]

  • Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the compound's SDS before beginning work.[12][13]

Personal Protective Equipment (PPE): Your Final Barrier

The selection of PPE must be based on a thorough hazard assessment.[12] For 1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride, the following PPE is mandatory.

Protection TypeSpecificationRationale & Best Practices
Eye & Face Protection ANSI Z87-rated chemical splash goggles.[14]The risk of serious eye damage necessitates protection against both impact and splashes. Goggles provide a full seal around the eyes, which is superior to safety glasses for handling powders and liquids.[14] A face shield should be worn over goggles if there is a significant splash risk.[14]
Skin & Body Protection Fully-buttoned laboratory coat; long pants and closed-toe shoes.[8][14]A lab coat provides a removable barrier to protect street clothes and skin from contamination. Never wear a lab coat outside of the laboratory to prevent cross-contamination.[15]
Hand Protection Nitrile gloves (minimum 0.11 mm thickness).[16]Nitrile provides adequate protection against incidental splashes and contact with this class of chemicals. Always inspect gloves for tears or holes before use.[17] Change gloves immediately if contaminated and wash hands thoroughly after removal.[17][18]
Respiratory Protection NIOSH-approved respirator (e.g., N95) may be required.In situations where engineering controls cannot guarantee exposure below permissible limits (e.g., large-scale handling, cleaning major spills), a respirator is necessary. Use requires a formal respiratory protection program, including medical evaluation and fit-testing, as mandated by OSHA (29 CFR 1910.134).[7][12]

Procedural Workflow for Safe Handling

Following a standardized operational plan minimizes variability and reduces the risk of exposure. The workflow below outlines the essential steps for safely handling the powdered compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don PPE (Goggles, Lab Coat, Gloves) prep_area 2. Prepare Fume Hood (Verify airflow, line with bench paper) prep_ppe->prep_area prep_tools 3. Gather Materials (Spatula, weigh boat, container, solvent) prep_area->prep_tools weigh 4. Weigh Compound (Use anti-static weigh boat, minimize dust) prep_tools->weigh transfer 5. Transfer to Container (Carefully add to vessel for reconstitution) weigh->transfer dissolve 6. Add Solvent & Dissolve (Cap container, mix gently) transfer->dissolve dispose_solid 7. Dispose of Solid Waste (Place used weigh boat, gloves in labeled bag) dissolve->dispose_solid decontaminate 8. Decontaminate Area (Wipe down fume hood surfaces) dispose_solid->decontaminate remove_ppe 9. Doff PPE & Wash Hands (Remove coat, then goggles, then gloves) decontaminate->remove_ppe

Caption: Safe handling workflow for powdered 1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride.

Emergency Response and Disposal Plan

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[19][20]

  • Skin Contact: Promptly wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[19][20]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[19][21]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or physician.[16]

  • Minor Spill: For small powder spills within a fume hood, gently cover with a damp paper towel to avoid raising dust, then wipe up and place all materials into a sealed hazardous waste container. Decontaminate the area.[22]

Waste Disposal Plan: Proper segregation and disposal of chemical waste is a legal and ethical requirement to protect personnel and the environment.[23] As this is a chlorinated organic compound, specific protocols must be followed.

Waste StreamContainer & LabelingDisposal Protocol
Contaminated Solid Waste Heavy-duty, sealable plastic bag or container labeled "Hazardous Waste," with the full chemical name.Includes used gloves, weigh boats, paper towels, and any other contaminated disposables. Place in the designated solid hazardous waste receptacle for incineration.[24]
Unused/Expired Compound Original container, clearly marked for disposal.Store in a locked, designated waste accumulation area. Do not mix with other chemicals. Arrange for disposal through your institution's Environmental Health & Safety (EHS) office.
Aqueous Solutions Designated, sealed, and labeled container for "Aqueous Chlorinated Organic Waste."DO NOT pour down the drain.[25][26] Chlorinated organic compounds are prohibited from sewer disposal. Collect for EHS pickup.

By adhering to this comprehensive safety framework, you build a foundation of trust and reliability in your laboratory's operations. This guide serves not merely as a set of rules, but as a dynamic system for ensuring the safety of researchers and the integrity of scientific development.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (n.d.). National Center for Biotechnology Information.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Nevada, Reno.
  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
  • Best practices for handling chemical reagents to prevent cross-contamination. (n.d.). Quimivita.
  • SAFETY DATA SHEET - Tralopyril. (2015, December 14). ChemPoint.com.
  • Process for Disposal of Chlorinated Organic Residues. (n.d.). ACS Publications.
  • Safety Tipsheets & Best Practices. (n.d.). American Chemical Society.
  • Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon OSHA.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
  • American Chemical Society Issues Guidelines for Safer Research Laboratories. (2013, September 12). American Chemical Society.
  • Safety For Introductory Chemistry Students. (n.d.). American Chemical Society.
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • School Chemistry Laboratory Safety Guide. (n.d.). Centers for Disease Control and Prevention.
  • SAFETY DATA SHEET - Phenylhydrazine hydrochloride. (2018, December 28). Spectrum Chemical.
  • Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Berkeley - Environment, Health & Safety.
  • SAFETY DATA SHEET - Chloropyramine hydrochloride. (n.d.). Santa Cruz Biotechnology.
  • Laboratory chemical waste. (n.d.). Water Corporation.
  • SAFETY DATA SHEET - 3-Chloropropylamine hydrochloride. (n.d.). Fisher Scientific.
  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society.
  • Safety Data Sheet - Chlorpromazine (hydrochloride). (n.d.). Cayman Chemical.
  • SAFETY DATA SHEET - Ethanamine, hydrochloride. (2011, December 15). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-Amino-3-chloropyrazine. (2024, March 31). Fisher Scientific.
  • Laboratory Waste Disposal Handbook. (2022, March 15). University of Essex.
  • CDC Strengthens Laboratory Safety. (2024, December 6). Centers for Disease Control and Prevention.
  • Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Vanderbilt University.
  • SAFETY DATA SHEET - 4-Chloropyrazole. (2016, February 17). Fisher Scientific.
  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. (n.d.). Duke University Occupational & Environmental Safety Office.
  • SAFETY DATA SHEET - 2-Chloroethylamine hydrochloride. (2021, December 26). Fisher Scientific.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz.
  • Laboratory Safety Rules. (n.d.). Bio-Safety.
  • Tips for Handling Lab Chemicals: A Comprehensive Guide. (n.d.). Crystalgen.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage. (2023, April 10). LabManager.
  • (3-chloropyrazin-2-yl)methanamine hydrochloride. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet - (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride. (n.d.). CymitQuimica.
  • SAFETY DATA SHEET - Chlorpromazine Hydrochloride. (n.d.). Tokyo Chemical Industry.
  • (3-Chloropyrazin-2-yl)methanamine hydrochloride. (n.d.). PubChem.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (n.d.). National Center for Biotechnology Information.
  • Safety in the Chemical Laboratory. (n.d.). Vanderbilt University Medical Center.
  • 1-(3-Chloropyrazin-2-yl)ethan-1-amine hydrochloride. (n.d.). BLDpharm.
  • 1-(3-chloropyridin-2-yl)ethan-1-amine. (n.d.). MilliporeSigma.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.